A Technical Guide to Ethyl 5-(5-bromothiophen-2-yl)isoxazole-3-carboxylate: Synthesis, Characterization, and Medicinal Chemistry Potential
A Technical Guide to Ethyl 5-(5-bromothiophen-2-yl)isoxazole-3-carboxylate: Synthesis, Characterization, and Medicinal Chemistry Potential
Introduction: Unveiling a Privileged Heterocyclic Scaffold
In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, molecules that incorporate multiple, distinct heterocyclic systems are of paramount interest, as they offer a rich three-dimensional chemical space for interaction with biological targets. Ethyl 5-(5-bromothiophen-2-yl)isoxazole-3-carboxylate stands as a prime example of such a molecule, integrating the well-established isoxazole and thiophene scaffolds.
The formal IUPAC name for this compound is ethyl 5-(5-bromothiophen-2-yl)isoxazole-3-carboxylate . This structure is noteworthy for several reasons:
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The Isoxazole Ring: This five-membered heterocycle is a cornerstone in medicinal chemistry, present in a range of approved drugs. It is recognized for its metabolic stability and its ability to act as a versatile pharmacophore, participating in hydrogen bonding and other non-covalent interactions. Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4]
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The Thiophene Ring: As a bioisostere of the phenyl ring, thiophene offers similar aromatic characteristics but with distinct electronic properties and a smaller steric footprint. This often leads to improved solubility, bioavailability, and metabolic profiles in drug candidates.[4]
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The Bromine Substituent: The bromine atom significantly enhances the molecule's utility. It increases lipophilicity, potentially improving membrane permeability, and more importantly, serves as a versatile synthetic handle for post-synthesis modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for Structure-Activity Relationship (SAR) studies.
This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust and logical synthetic strategy, and a discussion of its significant potential as a foundational scaffold for researchers in drug development.
Physicochemical and Spectroscopic Profile
A thorough characterization is fundamental to confirming the identity and purity of a synthesized compound. The following properties are established or predicted for ethyl 5-(5-bromothiophen-2-yl)isoxazole-3-carboxylate.
| Property | Value | Source/Method |
| IUPAC Name | ethyl 5-(5-bromothiophen-2-yl)isoxazole-3-carboxylate | IUPAC Nomenclature |
| Molecular Formula | C10H8BrNO3S | Calculated |
| Molecular Weight | 318.15 g/mol | Calculated |
| Appearance | Predicted: Off-white to yellow solid | Analogy to similar structures[5] |
| Storage | 2–8 °C, under inert atmosphere, protect from light | Standard for heterocyclic esters[6] |
Predicted Spectroscopic Signatures
The validation of the molecular structure relies on a combination of spectroscopic techniques.
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1H NMR (400 MHz, CDCl3): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
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δ ~7.3-7.5 ppm (d, 1H): A doublet corresponding to the proton on the thiophene ring adjacent to the isoxazole.
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δ ~7.1-7.2 ppm (d, 1H): A doublet for the thiophene proton adjacent to the bromine atom.
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δ ~6.8-7.0 ppm (s, 1H): A singlet for the proton at the 4-position of the isoxazole ring.
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δ ~4.45 ppm (q, 2H): A quartet for the methylene (-CH2-) protons of the ethyl ester group.
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δ ~1.40 ppm (t, 3H): A triplet for the methyl (-CH3) protons of the ethyl ester group.
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13C NMR (100 MHz, CDCl3): The carbon spectrum will complement the proton data, confirming the carbon skeleton. Expected shifts include signals for the ester carbonyl (~160-162 ppm), isoxazole and thiophene aromatic carbons (~110-170 ppm), the ethyl ester methylene carbon (~62 ppm), and the ethyl ester methyl carbon (~14 ppm).
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Mass Spectrometry (MS-ESI): The electrospray ionization mass spectrum would show a characteristic isotopic pattern for the molecular ion [M+H]+ due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio), appearing at m/z 317.9 and 319.9.
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Infrared (IR) Spectroscopy: Key vibrational frequencies would include a strong absorption band around 1720-1740 cm-1 corresponding to the C=O stretch of the ester, and bands in the 1500-1600 cm-1 region for the C=C and C=N stretching of the aromatic rings.
Retrosynthetic Analysis and Synthesis Protocol
The synthesis of 3,5-disubstituted isoxazoles is well-documented, with the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne being a highly efficient and modular strategy. This approach is chosen for its reliability and the commercial availability of the required precursors.
Rationale for Synthetic Strategy
The core of the strategy is the [3+2] cycloaddition reaction. The retrosynthetic breakdown of the target molecule identifies two key fragments: ethyl propiolate and 5-bromothiophene-2-carbonitrile oxide . The nitrile oxide is unstable and is therefore generated in situ from the corresponding aldoxime, 5-bromothiophene-2-carbaldehyde oxime . This aldoxime is, in turn, readily prepared from commercially available 5-bromothiophene-2-carbaldehyde . This multi-step, one-pot approach is efficient and minimizes the isolation of unstable intermediates.
The choice of an oxidant like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) for the in situ generation of the nitrile oxide from the oxime is critical. It provides a controlled and effective conversion under mild conditions, which is essential for achieving a good yield of the final cycloaddition product.
Caption: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol
Objective: To synthesize ethyl 5-(5-bromothiophen-2-yl)isoxazole-3-carboxylate via a one-pot, two-step procedure.
Materials:
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5-Bromothiophene-2-carbaldehyde
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Hydroxylamine hydrochloride (NH2OH·HCl)
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Sodium acetate (NaOAc)
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Ethanol (EtOH)
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N-Chlorosuccinimide (NCS) or Sodium hypochlorite solution (NaOCl)
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Ethyl propiolate
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Triethylamine (Et3N)
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Dichloromethane (DCM)
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Ethyl acetate (EtOAc)
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Hexane
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Saturated aqueous sodium bicarbonate (NaHCO3)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO4)
Step-by-Step Methodology:
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Step 1: Formation of 5-Bromothiophene-2-carbaldehyde Oxime
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To a solution of 5-bromothiophene-2-carbaldehyde (1.0 eq) in ethanol (approx. 0.5 M) in a round-bottom flask, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
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Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Causality: Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt, which then condenses with the aldehyde to form the oxime. Ethanol is a suitable polar protic solvent for this transformation.
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Step 2: In situ Generation of Nitrile Oxide and [3+2] Cycloaddition
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Once the oxime formation is complete, cool the reaction mixture in an ice bath to 0 °C.
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Add ethyl propiolate (1.5 eq) and a catalytic amount of triethylamine (0.1 eq) to the flask.
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Slowly add a solution of N-chlorosuccinimide (1.1 eq) in DCM or dropwise add a solution of sodium hypochlorite (1.1 eq). Maintain the temperature at 0-5 °C during the addition.
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Causality: NCS or NaOCl acts as an oxidant to convert the oxime into a transient hydroximoyl chloride, which is then dehydrochlorinated by the triethylamine base to generate the highly reactive 5-bromothiophene-2-carbonitrile oxide dipole in situ. This dipole immediately undergoes a [3+2] cycloaddition with the dipolarophile (ethyl propiolate) to form the desired isoxazole ring. Performing this at low temperature prevents side reactions and decomposition of the nitrile oxide.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
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Step 3: Workup and Purification
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol and DCM.
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Dilute the residue with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO3, and brine.
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Self-Validation: The NaHCO3 wash is crucial to neutralize any acidic byproducts, ensuring the stability of the ester product during purification.
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Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product.
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Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 5% to 20% EtOAc) as the eluent.
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Combine the fractions containing the pure product and evaporate the solvent to yield ethyl 5-(5-bromothiophen-2-yl)isoxazole-3-carboxylate as a solid.
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Significance in Drug Discovery and Medicinal Chemistry
The true value of ethyl 5-(5-bromothiophen-2-yl)isoxazole-3-carboxylate lies not as an end-product, but as a highly versatile intermediate scaffold for building libraries of potential drug candidates. Its structure is primed for SAR exploration.
The combination of the isoxazole and thiophene rings creates a privileged structure with a high potential for biological activity.[4][7] Isoxazole-containing compounds are known to target a wide array of enzymes and receptors, while the thiophene ring modulates the pharmacokinetic properties of the molecule.[4] This dual-scaffold approach is a common strategy for discovering novel therapeutics.
The bromine atom is the key to unlocking this potential. It serves as a strategic attachment point for diversification using modern cross-coupling chemistry. This allows medicinal chemists to systematically probe the chemical space around the core scaffold to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: SAR exploration pathways from the core scaffold.
This strategic approach allows for the generation of hundreds or thousands of unique analogs, each designed to probe specific interactions within a biological target, accelerating the journey from a hit compound to a clinical candidate. The potential applications are broad, ranging from kinase inhibitors in oncology to channel modulators in neuroscience.[8]
Conclusion
Ethyl 5-(5-bromothiophen-2-yl)isoxazole-3-carboxylate is more than a simple chemical entity; it is a strategically designed building block for advanced medicinal chemistry programs. Its synthesis is achievable through robust and well-understood chemical transformations. Its true power is realized in its potential as a versatile scaffold, where the combination of the biologically active isoxazole and thiophene moieties, along with the synthetically tractable bromine handle, provides an exceptional platform for the discovery and optimization of novel therapeutic agents. For researchers in drug development, this compound represents a valuable starting point for programs targeting a wide range of human diseases.
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